![molecular formula C17H20N4O B2600945 3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797803-77-0](/img/structure/B2600945.png)
3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would add a degree of three-dimensionality to the molecule, and the benzamide group could participate in various intermolecular interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .
Scientific Research Applications
Anticancer Properties
- Histone Deacetylase Inhibition : A study described the synthesis and biological evaluation of a related compound, MGCD0103, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 and has shown significant antitumor activity, being evaluated in clinical trials for its anticancer potential (Zhou et al., 2008).
Analytical Applications
- Capillary Electrophoresis : A 2012 study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including compounds structurally similar to "3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide". This method is useful for quality control in pharmaceutical preparations (Ye et al., 2012).
Material Science
- Photoelectron Spectroscopy and Luminescent Properties : Research on pyridyl substituted benzamides, similar to the compound , has shown that these compounds have interesting luminescent properties and potential applications in material science. They exhibit aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).
Biochemical Research
- Metabolism Studies : A study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals the metabolism of compounds structurally similar to "3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide" in chronic myelogenous leukemia patients. Such studies are crucial for understanding the drug's bioavailability and pharmacokinetics (Gong et al., 2010).
Drug Design and Development
- Dual Inhibitor of Enzymes : A compound designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, with potential as an antitumor agent, was synthesized. This research highlights the potential of such compounds in the design of new antitumor drugs (Gangjee et al., 2000).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, a pyrimidine ring, and a benzamide group. Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Benzamide derivatives have also been used in drug design and have various biological activities.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many pyrrolidine, pyrimidine, and benzamide derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its physicochemical properties, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the wide range of activities associated with pyrrolidine, pyrimidine, and benzamide derivatives, the effects could potentially be quite diverse .
Future Directions
properties
IUPAC Name |
3-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-4-6-14(11-13)17(22)19-12-15-18-8-7-16(20-15)21-9-2-3-10-21/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOBXWPOAMLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.